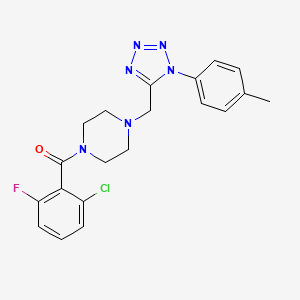

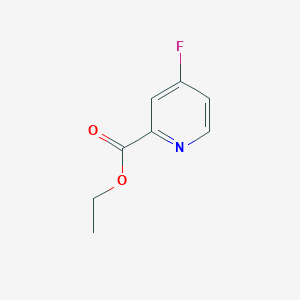

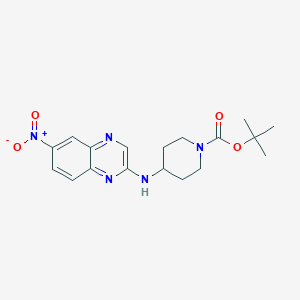

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is an organic compound that contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .

科学的研究の応用

Structure-Activity Relationships in Fungicides

Research has explored the structure-activity relationships of furan carboxamide derivatives, highlighting their potential as fungicides against diseases like gray mold. These studies emphasize the significance of substituents on the furan ring for enhancing antifungal activity, pointing towards the application of such compounds in agriculture to protect crops from fungal infections (Masatsugu et al., 2010).

Antiprotozoal Agents

Compounds related to "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide" have shown promise as antiprotozoal agents. Specifically, modifications to the furan and pyrazole moieties have led to compounds with potent activity against protozoal infections, offering a potential pathway for the development of new treatments for diseases such as malaria and sleeping sickness (M. Ismail et al., 2004).

Synthetic Organic Chemistry

The synthesis and recyclization reactions involving furan-carbohydrazides highlight the versatility of furan derivatives in organic chemistry. These reactions open avenues for generating novel compounds with potential applications in drug development and material science (S. Igidov et al., 2022).

Heterocyclic Compound Synthesis

Research into the reaction of phthalimidonitrene with furans, including 2,5-dimethylfuran, has expanded the toolkit for synthesizing heterocyclic compounds. These findings are crucial for the development of pharmaceuticals and agrochemicals, as heterocyclic structures are common in many active compounds (D. W. Jones, 1972).

Fluorination of Heteroaromatics

The transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, including furan derivatives, presents a novel method for the functionalization of these compounds. Such fluorinated heteroaromatics have significant implications in medicinal chemistry, as fluorine atoms can dramatically influence the biological activity and pharmacokinetics of drug molecules (Xi Yuan et al., 2017).

作用機序

Target of Action

Similar compounds have been shown to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation .

Mode of Action

It is likely that it interacts with its target in a manner similar to other furan derivatives . The compound may bind to its target, leading to changes in the target’s function .

Biochemical Pathways

Furan derivatives are known to have a broad spectrum of biological activities , suggesting that they may interact with multiple pathways.

Pharmacokinetics

Similar compounds have been shown to interact with cytochrome p450 2a6 , suggesting that they may be metabolized by this enzyme.

Result of Action

Furan derivatives are known to have a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used to synthesize similar compounds, is known to be influenced by a variety of factors, including the choice of boron reagent and the reaction conditions .

特性

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-10-7-13(11(2)22-10)16(20)17-9-12-8-14(19(3)18-12)15-5-4-6-21-15/h4-8H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTNBCTUWJOWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)

![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)

![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)